molecular formula C6H7BrN2O B3225080 2-(Bromomethyl)-4-methoxypyrimidine CAS No. 1245643-06-4

2-(Bromomethyl)-4-methoxypyrimidine

Cat. No. B3225080
CAS RN: 1245643-06-4
M. Wt: 203.04
InChI Key: AIFCNARTBBADHK-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, other names, and its role in the chemical industry or its applications .


Synthesis Analysis

Synthesis analysis involves understanding the process of creating the compound. This can include the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions under which the reaction occurs, and the products of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 2-(Bromomethyl)-4-methoxypyrimidine is likely to involve its bromomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or elimination reactions . The bromine atom in the bromomethyl group is a good leaving group, which makes the carbon atom it’s attached to susceptible to attack by nucleophiles. This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Biochemical Pathways

For instance, they might interfere with the function of proteins or nucleic acids by covalently modifying them

Pharmacokinetics

Bromomethyl compounds are generally lipophilic, which suggests they could be well-absorbed in the gastrointestinal tract . They might also cross biological membranes easily, potentially affecting their distribution within the body. The metabolism and elimination of these compounds could involve enzymatic reactions that replace the bromine atom with a hydroxyl group, forming an alcohol .

Result of Action

For instance, it might inhibit the activity of enzymes or disrupt the structure of nucleic acids

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, as certain reactions involving bromomethyl groups are sensitive to pH . Additionally, the presence of other reactive species in the environment could influence its stability and reactivity.

Safety and Hazards

This involves understanding the risks associated with handling and using the compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

2-(bromomethyl)-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCNARTBBADHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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